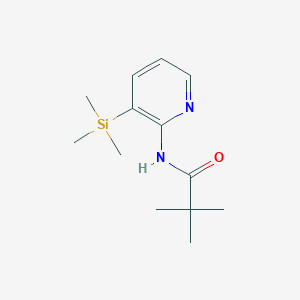2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide
CAS No.: 86847-63-4
Cat. No.: VC2367956
Molecular Formula: C13H22N2OSi
Molecular Weight: 250.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86847-63-4 |
|---|---|
| Molecular Formula | C13H22N2OSi |
| Molecular Weight | 250.41 g/mol |
| IUPAC Name | 2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide |
| Standard InChI | InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) |
| Standard InChI Key | WJGJZDHOKCDEGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C |
Introduction
Chemical Identity and Nomenclature
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide belongs to the class of organosilicon compounds containing both nitrogen heterocycles and amide functionality. The compound is registered in multiple chemical databases and possesses several synonyms in scientific literature.
Identification Numbers
The compound can be uniquely identified through several standardized registry numbers and identifiers as detailed in Table 1.
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 86847-63-4 |
| PubChem CID | 15914609 |
| MDL Number | MFCD05663517 |
| PubChem Substance ID | 329771336 |
| InChI Key | WJGJZDHOKCDEGB-UHFFFAOYSA-N |
Nomenclature
The compound is known by several systematic and common names in chemical literature:
-
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide
-
N-(3-(trimethylsilyl)pyridin-2-yl)pivalamide
-
2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide
Structural Features and Chemical Properties
The molecular structure of this compound combines several functional groups that contribute to its chemical behavior and potential applications.
Molecular Formula and Weight
The compound has a defined molecular composition with the following specifications:
Structural Representation
The compound features a pyridine ring with a trimethylsilyl group at position 3 and a pivaloyl amide group (2,2-dimethylpropionamide) at position 2. This arrangement creates a molecule with both aromatic and silicon-containing moieties.
Structural Descriptors
Multiple standardized notations are used to represent the compound's structure, facilitating computational analysis and database searches:
Table 2: Structural Descriptors
| Descriptor Type | Representation |
|---|---|
| SMILES | CC(C)(C)C(=O)Nc1ncccc1Si(C)C |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)Si(C)C |
| InChI | 1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) |
Physical Properties
The physical characteristics of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide determine its behavior under various experimental conditions and applications.
Appearance and State
While specific information about the compound's physical appearance is limited in the available sources, organosilicon compounds with similar structural features typically exist as colorless to pale yellow crystalline solids or viscous liquids at room temperature.
Structural Comparison with Related Compounds
The structural features of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide can be compared with related pyridine derivatives to better understand its chemical positioning.
Analogous Compounds
Several related compounds share structural similarities but with key differences:
-
N-(3-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide: Contains a hydroxyl group at position 3 instead of a trimethylsilyl group
-
Other functionalized pyridines with various substituents at positions 2 and 3
-
Pyridyl amides with different acyl groups besides the pivaloyl moiety
Structural Variations
The presence of the trimethylsilyl group at position 3 of the pyridine ring distinguishes this compound from many other pyridyl amides, potentially conferring unique reactivity patterns and applications in synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume